

# Brilaroxazine Demonstrates Superior Efficacy Over Placebo in Treating Acute Schizophrenia

Author: BenchChem Technical Support Team. Date: December 2025



New clinical trial data reveals that **brilaroxazine**, a novel serotonin-dopamine signaling modulator, significantly reduces symptoms of acute schizophrenia compared to placebo. The pivotal Phase 3 RECOVER trial showed a statistically significant and clinically meaningful reduction in the Positive and Negative Syndrome Scale (PANSS) total score, a key measure of schizophrenia symptom severity.

Researchers and drug development professionals will find compelling evidence in the recent clinical trial outcomes for **brilaroxazine**. The agent, developed by Reviva Pharmaceuticals, has shown a robust efficacy and favorable safety profile in patients with acute schizophrenia, positioning it as a potentially valuable therapeutic alternative.

## **Quantitative Efficacy Data**

The Phase 3 RECOVER trial, a global, randomized, double-blind, placebo-controlled, multicenter study, provides the core data supporting **brilaroxazine**'s efficacy. The trial successfully met its primary endpoint, demonstrating a significant reduction in PANSS total score for the 50 mg dose of **brilaroxazine** compared to placebo at week 4.[1][2]



| Efficacy<br>Endpoint                                         | Brilaroxazine<br>(50 mg)   | Placebo     | Difference vs.<br>Placebo | p-value |
|--------------------------------------------------------------|----------------------------|-------------|---------------------------|---------|
| Change in PANSS Total Score from Baseline                    | -23.9                      | -13.8       | -10.1                     | <0.001  |
| PANSS Positive<br>Symptoms<br>Subscore                       | Significant<br>Reduction   |             | Significant               | <0.001  |
| PANSS Negative<br>Symptoms<br>Subscore                       | Significant<br>Reduction   |             | Significant               | =0.003  |
| PANSS Social<br>Cognition Score                              | Significant<br>Improvement |             | Significant               | <0.001  |
| Personal and<br>Social<br>Performance<br>(PSP) Score         | Significant<br>Improvement |             | Significant               | <0.001  |
| Clinical Global<br>Impression –<br>Severity (CGI-S)<br>Score | Significant<br>Improvement | <del></del> | Significant               | <0.001  |

Table 1: Key Efficacy Outcomes from the Phase 3 RECOVER Trial at Week 4.[1][2][3]

The 15 mg dose of **brilaroxazine** also showed numerical superiority to placebo on the primary endpoint and most secondary endpoints, achieving statistical significance on key secondary endpoints related to social cognition and personal and social performance. Long-term data from an open-label extension of the RECOVER study indicated that the efficacy of **brilaroxazine** was sustained over one year.

## **Experimental Protocols**



The robust design of the RECOVER trial ensures the reliability of its findings.

Study Design: The Phase 3 RECOVER trial was a randomized, double-blind, placebo-controlled, multicenter study. It consisted of a 28-day double-blind treatment period followed by a 52-week open-label extension.

Participant Population: The trial enrolled 412 adult patients (aged 18-65) with a DSM-5 diagnosis of acute schizophrenia. Patients had a PANSS total score between 80 and 120 at baseline, indicating at least a moderate severity of illness.

Treatment: Participants were randomized in a 1:1:1 ratio to receive either a fixed daily dose of 15 mg of **brilaroxazine**, 50 mg of **brilaroxazine**, or a placebo for 28 days.

Endpoints: The primary endpoint was the change from baseline in the PANSS total score at Day 28. Key secondary endpoints included changes in the PANSS positive and negative symptom subscales, the Personal and Social Performance (PSP) scale, and the Clinical Global Impression – Severity (CGI-S) scale.

# Visualizing the Research

To further clarify the experimental process and the underlying mechanism of action, the following diagrams are provided.





Figure 1: Workflow of the Phase 3 RECOVER Clinical Trial





Figure 2: Brilaroxazine's Signaling Pathway Modulation

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Reviva Announces Positive Topline Results from Global [globenewswire.com]
- 2. Brilaroxazine improves symptoms with safety among patients with schizophrenia: Phase 3 Recover trial [medicaldialogues.in]
- 3. revivapharma.com [revivapharma.com]



• To cite this document: BenchChem. [Brilaroxazine Demonstrates Superior Efficacy Over Placebo in Treating Acute Schizophrenia]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b8230428#brilaroxazine-efficacy-compared-to-placebo-in-clinical-trials]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com